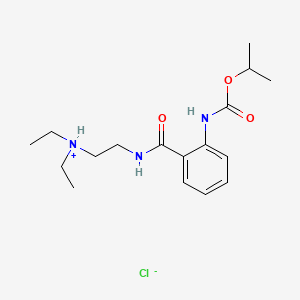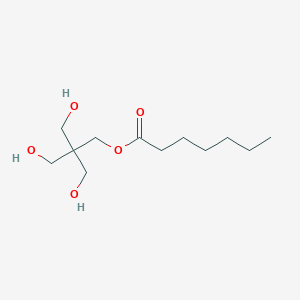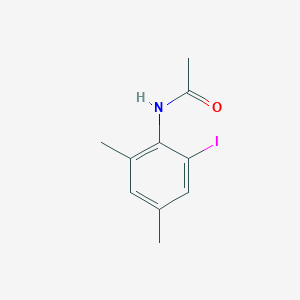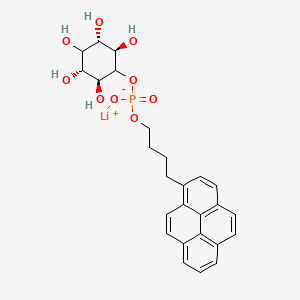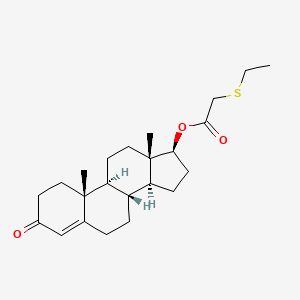
Difluoro(3-oxo-N-phenylbutyramidato-O,O')boron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoro(3-oxo-N-phenylbutyramidato-O,O’)boron is a chemical compound with the molecular formula C₁₀H₁₀BF₂NO₂ It is known for its unique structure, which includes a boron atom coordinated to a difluoro group and a 3-oxo-N-phenylbutyramidato ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoro(3-oxo-N-phenylbutyramidato-O,O’)boron typically involves the reaction of boron trifluoride etherate with 3-oxo-N-phenylbutyramide in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for difluoro(3-oxo-N-phenylbutyramidato-O,O’)boron are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
Difluoro(3-oxo-N-phenylbutyramidato-O,O’)boron can undergo various types of chemical reactions, including:
Substitution Reactions: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Coordination Reactions: The boron atom can coordinate with other ligands, forming complexes with different properties.
Hydrolysis: In the presence of water, the compound can hydrolyze, leading to the formation of boric acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Coordination Reactions: Ligands such as phosphines, amines, and ethers can be used to form coordination complexes. These reactions are often performed in non-polar solvents like toluene or hexane.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Substitution Reactions: The major products are the substituted boron compounds, where the difluoro groups are replaced by the nucleophiles.
Coordination Reactions: The products are coordination complexes with varying properties depending on the ligands used.
Hydrolysis: The primary products are boric acid derivatives and the corresponding organic fragments.
Scientific Research Applications
Difluoro(3-oxo-N-phenylbutyramidato-O,O’)boron has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds and coordination complexes.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron-based drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of difluoro(3-oxo-N-phenylbutyramidato-O,O’)boron involves its ability to coordinate with various ligands and form stable complexes. The boron atom in the compound can interact with electron-rich species, making it a useful reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands or substrates it interacts with.
Comparison with Similar Compounds
Difluoro(3-oxo-N-phenylbutyramidato-O,O’)boron can be compared with other boron-containing compounds, such as:
Difluoroboron dipyrromethene (BODIPY): Known for its fluorescent properties and used in imaging and sensing applications.
Boronic acids: Widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Boranes: Used as reducing agents and in hydroboration reactions.
The uniqueness of difluoro(3-oxo-N-phenylbutyramidato-O,O’)boron lies in its specific structure and the presence of the 3-oxo-N-phenylbutyramidato ligand, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
15387-98-1 |
|---|---|
Molecular Formula |
C10H10BF2NO2 |
Molecular Weight |
225.00 g/mol |
IUPAC Name |
3-difluoroboranyloxy-N-phenylbut-2-enamide |
InChI |
InChI=1S/C10H10BF2NO2/c1-8(16-11(12)13)7-10(15)14-9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) |
InChI Key |
JRASYOPKEUTBOX-UHFFFAOYSA-N |
Canonical SMILES |
B(OC(=CC(=O)NC1=CC=CC=C1)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B15342689.png)
![disodium;(2-chlorophenyl)methyl-[9-[(2-chlorophenyl)methylazaniumyl]nonyl]azanium](/img/structure/B15342693.png)

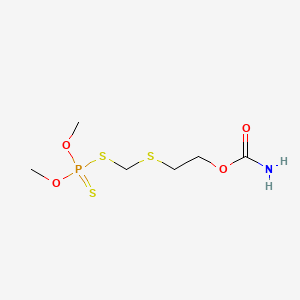
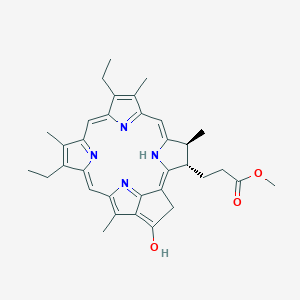
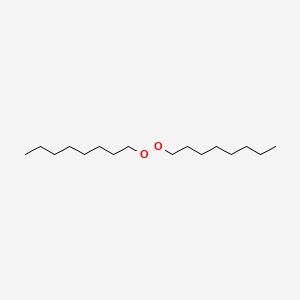
![N-(4-chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B15342720.png)

